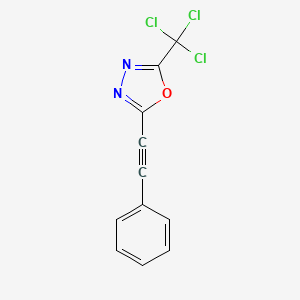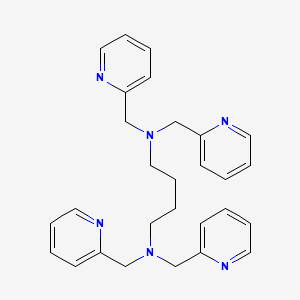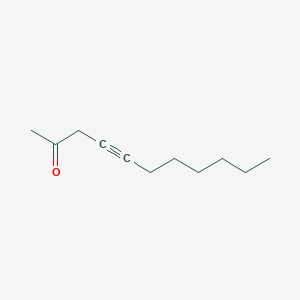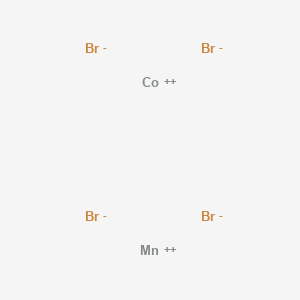
Cobalt(2+) manganese(2+) bromide (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) manganese(2+) bromide (1/1/4) is an inorganic compound with the molecular formula Br₄CoMn This compound is composed of cobalt, manganese, and bromine atoms in a 1:1:4 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+) manganese(2+) bromide can be synthesized through the reaction of cobalt and manganese carbonates, hydroxides, or oxides with hydrobromic acid. The reaction typically involves the addition of formaldehyde, acetaldehyde, formic acid, phenol, hydrazine hydrate, ascorbic acid, oxalic acid, propionic acid, glucose, or fructose as regulators to prepare an aqueous solution of the compound .
Industrial Production Methods
In industrial settings, cobalt(2+) manganese(2+) bromide is often produced by recovering cobalt and manganese from spent lithium-ion battery cathode materials. The process involves physical pre-treatments such as grinding and sieving, followed by chemical processes like leaching, solvent extraction, and stripping. The final product is obtained by reacting the leaching solution with hydrogen bromide .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) manganese(2+) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, hydrogen peroxide, and various organic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various cobalt and manganese bromides, oxides, and other coordination compounds .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) manganese(2+) bromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of terephthalic acid and dimethyl terephthalate from p-xylene.
Material Science:
Environmental Science: It is used in the recovery and recycling of valuable metals from spent lithium-ion batteries.
Wirkmechanismus
The mechanism of action of cobalt(2+) manganese(2+) bromide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the conversion of reactants to products. The bromine atoms in the compound play a crucial role in stabilizing the intermediate species formed during the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) bromide (CoBr₂): Similar in composition but lacks manganese.
Manganese(II) bromide (MnBr₂): Similar in composition but lacks cobalt.
Cobalt(II) chloride (CoCl₂): Similar in structure but contains chlorine instead of bromine.
Manganese(II) chloride (MnCl₂): Similar in structure but contains chlorine instead of bromine.
Uniqueness
Cobalt(2+) manganese(2+) bromide is unique due to the presence of both cobalt and manganese in its structure, which imparts distinct catalytic properties. The combination of these two metals with bromine enhances its reactivity and stability in various chemical processes .
Eigenschaften
CAS-Nummer |
122097-34-1 |
|---|---|
Molekularformel |
Br4CoMn |
Molekulargewicht |
433.49 g/mol |
IUPAC-Name |
cobalt(2+);manganese(2+);tetrabromide |
InChI |
InChI=1S/4BrH.Co.Mn/h4*1H;;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
NXTZRSCVEDUAGZ-UHFFFAOYSA-J |
Kanonische SMILES |
[Mn+2].[Co+2].[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

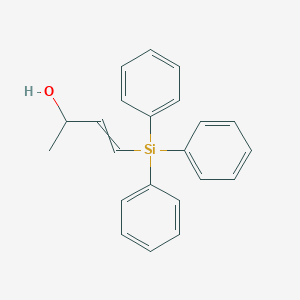
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
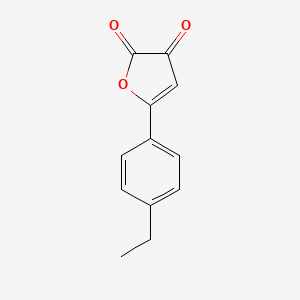
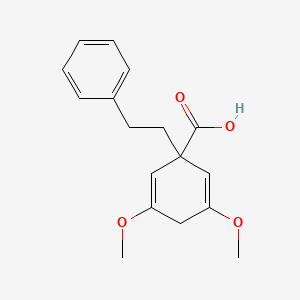
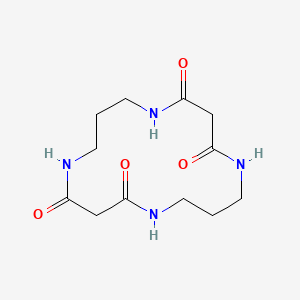
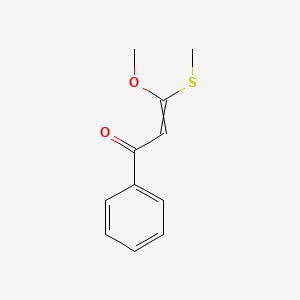
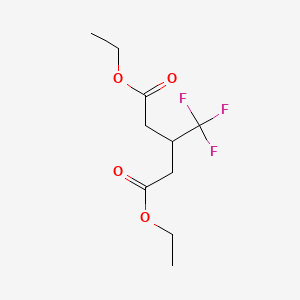
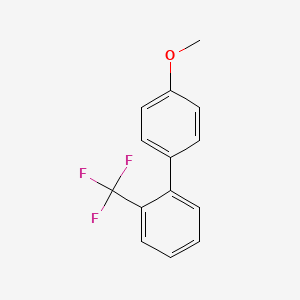
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
